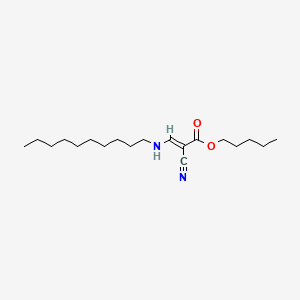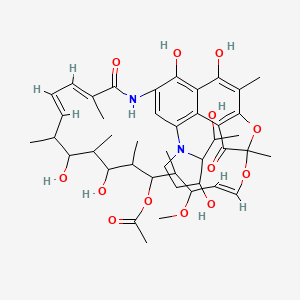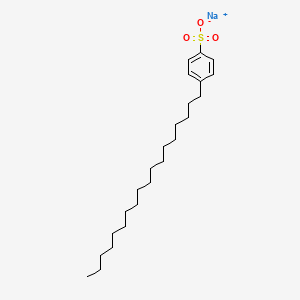
Sodium p-octadecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octadecylbenzenesulfonic acid sodium salt is an organosulfur compound with the molecular formula C24H41SO3Na. It is a member of the alkylbenzenesulfonate family, which are widely used as surfactants in various industrial and household applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Octadecylbenzenesulfonic acid sodium salt can be synthesized through the sulfonation of 4-octadecylbenzene. The process involves the reaction of 4-octadecylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 4-octadecylbenzenesulfonic acid sodium salt often involves continuous sulfonation processes. These processes use reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The sulfonation is followed by neutralization and purification steps to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Octadecylbenzenesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The sulfonate group can be replaced by other functional groups, leading to the formation of various derivatives.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to a sulfinate or thiol group.
Major Products
Substitution: Derivatives with different functional groups replacing the sulfonate group.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Sulfinates and thiols.
Aplicaciones Científicas De Investigación
4-Octadecylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of 4-octadecylbenzenesulfonic acid sodium salt is its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic alkyl chain interacts with nonpolar substances. This dual interaction allows the compound to emulsify and disperse hydrophobic substances in aqueous solutions. The formation of micelles also facilitates the encapsulation and transport of hydrophobic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Dodecylbenzenesulfonic acid sodium salt
- Sodium dodecylbenzenesulfonate
- Octadecyl sulfate sodium salt
- Tetradecyl sulfate sodium salt
Uniqueness
4-Octadecylbenzenesulfonic acid sodium salt is unique due to its long alkyl chain, which provides superior emulsifying and dispersing properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring the stabilization of large hydrophobic molecules or particles.
Propiedades
Número CAS |
109027-47-6 |
|---|---|
Fórmula molecular |
C24H41NaO3S |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
sodium;4-octadecylbenzenesulfonate |
InChI |
InChI=1S/C24H42O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)28(25,26)27;/h19-22H,2-18H2,1H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
ZHEYHJKQRUXIIV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
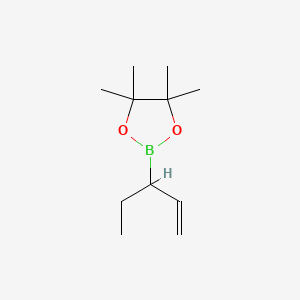

![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
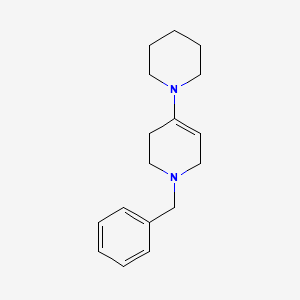

![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
